N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound with the molecular formula C18H22N4O3S. This compound is known for its unique structural features, which include a cyclopropyl group, a benzimidazole ring, and a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.
Introduction of the Morpholine Moiety: The benzimidazole intermediate is then reacted with 2-chloro-N-(4-morpholinyl)acetamide to introduce the morpholine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole or morpholine derivatives.
Scientific Research Applications
N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-2-({1-[2-(4-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
- N-Cyclopropyl-2-({1-[2-(4-pyrrolidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
Uniqueness
N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds that contain different heterocyclic groups.
Properties
Molecular Formula |
C18H22N4O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H22N4O3S/c23-16(19-13-5-6-13)12-26-18-20-14-3-1-2-4-15(14)22(18)11-17(24)21-7-9-25-10-8-21/h1-4,13H,5-12H2,(H,19,23) |
InChI Key |
ARRNKRUBVHDQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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